
N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is a chemical compound with the molecular formula C6H5F3N2O2 It is known for its unique structure, which includes a furan ring substituted with a trifluoromethyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide typically involves the reaction of 5-(trifluoromethyl)furan-2-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group. The reaction conditions may include:
- Temperature: Room temperature to moderate heating
- Solvent: Commonly used solvents include dichloromethane or ethanol
- Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the position adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives or oximes.
Reduction: Formation of amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)furan-2-carboxylic acid: A precursor in the synthesis of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide.
N’-hydroxy-5-(methyl)furan-2-carboximidamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N’-hydroxy-5-(trifluoromethyl)thiophene-2-carboximidamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and enhances its potential for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H5F3N2O2 |
|---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)4-2-1-3(13-4)5(10)11-12/h1-2,12H,(H2,10,11) |
InChI Key |
UKDXBVDLAODCAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


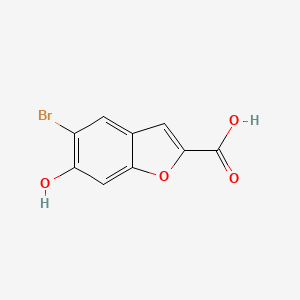

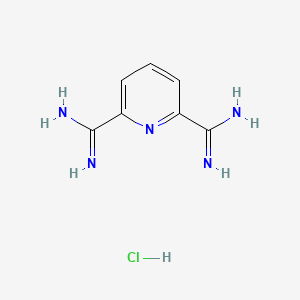
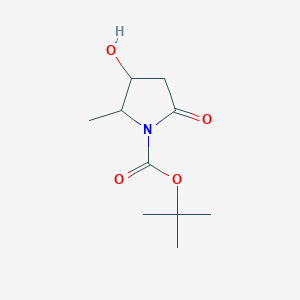

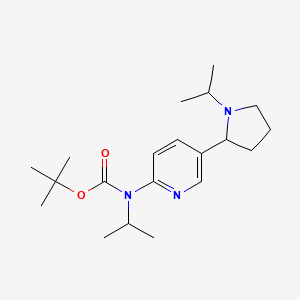
![1-(6,6-Dimethyl-1-bicyclo[3.1.1]hept-2-enyl)ethyl acetate](/img/structure/B11818161.png)

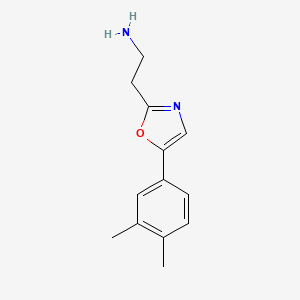
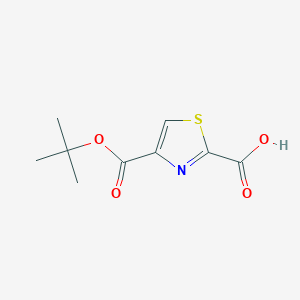


![3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B11818208.png)

